2-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Overview
Description
2-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxo-1,3-diazaspiro[55]undec-2-ene-5-carbonitrile is a complex organic compound with a unique spirocyclic structure This compound is characterized by its piperazine ring, which is substituted with a diphenylmethyl group, and a spirocyclic diazaspiro undecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(diphenylmethyl)piperazine with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or the ketone to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acid: This compound has a similar piperazine ring but differs in the presence of an acetic acid group instead of the spirocyclic core.
2-[4-(diphenylmethyl)-1-piperazinyl]-ethanol: Similar to the target compound but with an ethanol group instead of the spirocyclic structure.
Uniqueness
The uniqueness of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O/c28-20-23-25(33)29-26(30-27(23)14-8-3-9-15-27)32-18-16-31(17-19-32)24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,23-24H,3,8-9,14-19H2,(H,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWABJMKANXOCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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